A Technical Guide to 2-Benzylaniline: Molecular Structure, Properties, and Synthetic Protocols
A Technical Guide to 2-Benzylaniline: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Benzylaniline (also known as 2-Aminodiphenylmethane), a significant chemical intermediate in various synthetic applications. The guide details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis, tailored for professionals in chemical research and pharmaceutical development.
Molecular Identity and Physicochemical Properties
2-Benzylaniline is an aromatic amine characterized by a benzyl group substituted at the ortho position of an aniline molecule. Its unique structure makes it a valuable building block in organic synthesis.
The key quantitative properties of 2-Benzylaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | 2-(Phenylmethyl)benzenamine | [1] |
| Synonyms | 2-Aminodiphenylmethane, o-Aminodiphenylmethane | [1][2] |
| CAS Number | 28059-64-5 | [2][3] |
| Molecular Formula | C₁₃H₁₃N | [2][3] |
| Molecular Weight | 183.25 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 49-54 °C | [4][5] |
| Boiling Point | 172-173 °C (at 12 mmHg) | [4][5] |
| Flash Point | 113 °C (closed cup) | |
| InChI Key | DWOBGCPUQNFAFB-UHFFFAOYSA-N | [4][5] |
| SMILES String | Nc1ccccc1Cc2ccccc2 | [4][5] |
graph "2_Benzylaniline_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Benzene ring 1 (Aniline part) C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"]; N1 [label="N", pos="1.74,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1 [label="H", pos="2.3,0.6!", shape=plaintext, fontcolor="#5F6368"]; H2 [label="H", pos="2.3,1.4!", shape=plaintext, fontcolor="#5F6368"];
// Methylene bridge C7 [label="C", pos="-1.74,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H3 [label="H", pos="-2.3,0.6!", shape=plaintext, fontcolor="#5F6368"]; H4 [label="H", pos="-2.3,1.4!", shape=plaintext, fontcolor="#5F6368"];
// Benzene ring 2 (Benzyl part) C8 [label="C", pos="-3,1.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-3.87,1!", fillcolor="#F1F3F4"]; C10 [label="C", pos="-3.87,0!", fillcolor="#F1F3F4"]; C11[label="C", pos="-3,-0.5!", fillcolor="#F1F3F4"]; C12[label="C", pos="-2.13,0!", fillcolor="#F1F3F4"]; C13[label="C", pos="-2.13,1!", fillcolor="#F1F3F4"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- N1 [label=""]; N1 -- H1 [label=""]; N1 -- H2 [label=""]; C2 -- C7 [label=""]; C7 -- H3 [label=""]; C7 -- H4 [label=""]; C7 -- C13 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C8 [label=""];
// Aromaticity representation (optional, using double bonds for clarity) edge [style=double]; C1--C6; C2--C3; C4--C5; C8--C13; C9--C10; C11--C12; }
Caption: Molecular structure of 2-Benzylaniline (C₁₃H₁₃N).
Experimental Protocols: Synthesis of 2-Benzylaniline
The synthesis of 2-Benzylaniline can be achieved through various methods. One documented industrial process involves the reduction and dehalogenation of 2'-amino-3-chlorobenzophenone using a Raney nickel catalyst in an aqueous alkaline solution.[6] This method is notable for its efficiency and directness.
Detailed Methodology:
-
Reaction Setup: 2'-amino-3-chlorobenzophenone is dissolved in an aqueous solution of sodium hydroxide.
-
Catalyst Introduction: Raney nickel is added to the solution as the catalyst for both reduction and dehalogenation.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. A solution of sodium borohydride in aqueous sodium hydroxide is added dropwise to the reactor while maintaining a controlled temperature.
-
Reaction Monitoring: The reaction is stirred for several hours at a constant temperature. Progress is monitored using liquid chromatography to confirm the disappearance of the starting material and the formation of 2-Benzylaniline.[6]
-
Workup and Isolation: Upon completion (typically >95% conversion), the reaction solution is cooled to room temperature. The Raney nickel catalyst is removed by filtration through a celite filter aid.
-
Extraction and Purification: The aqueous filtrate is extracted with a suitable organic solvent, such as dichloromethane. The organic layer is then separated, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]
Caption: Experimental workflow for the synthesis of 2-Benzylaniline.
Applications in Research and Drug Development
2-Benzylaniline serves primarily as a versatile intermediate in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science.
-
Synthetic Intermediate: It is a key raw material for the production of more complex molecules, including dye intermediates and fine chemicals.[1]
-
Pharmaceutical Research: While direct biological signaling pathways for 2-Benzylaniline are not extensively documented, its derivatives are of significant interest. For instance, related structures have been investigated for their potential as receptor antagonists. The synthesis of novel derivatives based on the 2-benzylaniline scaffold has led to the discovery of potent 5-HT(2A/2C) receptor antagonists, which have potential applications as anxiolytics.[7] This highlights the role of the 2-benzylaniline core as a foundational structure for generating libraries of compounds for drug screening.
The logical flow from a basic chemical building block like 2-Benzylaniline to a potential drug candidate is a cornerstone of modern pharmaceutical development.
Caption: Logical workflow in drug discovery using 2-Benzylaniline.
References
- 1. 2-Benzylaniline CAS: 28059-64-5 - Career Henan Chemical Co. [coreychem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Benzylaniline | 28059-64-5 | FB02122 | Biosynth [biosynth.com]
- 4. 2-Benzylaniline = 99 28059-64-5 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. KR101859516B1 - A new process for the preparation of 2-Benzylaniline - Google Patents [patents.google.com]
- 7. 邻苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
